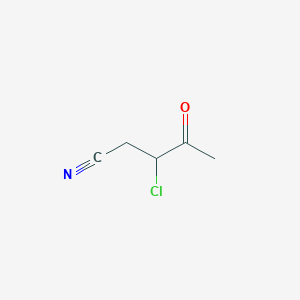
3-Chloro-4-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-oxopentanenitrile is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Chloro-4-oxopentanenitrile has demonstrated potential as a pharmacological agent. Its derivatives have been explored for various therapeutic effects, including anti-inflammatory and antitumor properties.
Anti-Inflammatory Properties
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that certain derivatives can inhibit tumor necrosis factor alpha (TNF-α) production, a key mediator in inflammatory responses. In a specific study, compounds were evaluated for their ability to suppress TNF-α levels in vivo, showing reductions of 57% and 55% compared to control groups .
Antitumor Activity
The compound's derivatives have also been tested for their antitumor efficacy. In xenograft models using A549 lung cancer cells, administration of these derivatives resulted in notable reductions in tumor volume compared to untreated controls. Furthermore, when combined with traditional chemotherapeutics like cisplatin, these compounds exhibited synergistic effects, enhancing overall antitumor efficacy.
Agrochemical Applications
This compound and its derivatives are being investigated for their potential use in agrochemicals. Their ability to act as effective pesticides or herbicides could be attributed to their structural characteristics that allow interaction with biological systems in pests.
Pesticidal Properties
Research has indicated that certain derivatives can inhibit specific enzymes or pathways critical for pest survival. The effectiveness of these compounds in controlling agricultural pests is an area of active research, aiming to develop safer and more effective agrochemicals .
Material Science
In addition to biological applications, this compound has potential applications in material science, particularly in the development of new polymers or coatings that require specific chemical properties.
Polymer Development
The compound can be utilized as a building block for synthesizing novel polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices could enhance the material's resistance to environmental degradation and improve its overall performance .
Case Studies
Several case studies highlight the versatility and effectiveness of this compound in various applications:
Propriétés
Numéro CAS |
79707-09-8 |
|---|---|
Formule moléculaire |
C5H6ClNO |
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
3-chloro-4-oxopentanenitrile |
InChI |
InChI=1S/C5H6ClNO/c1-4(8)5(6)2-3-7/h5H,2H2,1H3 |
Clé InChI |
BARSEKTZFIILTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















